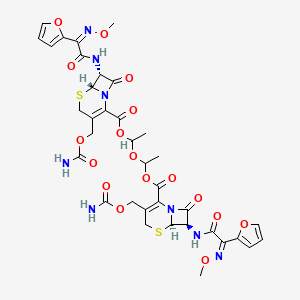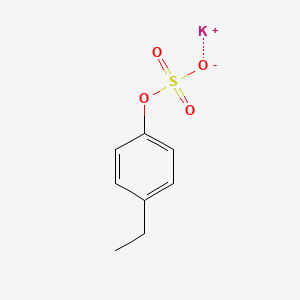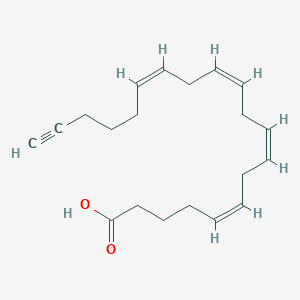
花生四烯酸炔
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
花生四烯酸炔是花生四烯酸的一种修饰形式,花生四烯酸是一种多不饱和 ω-6 脂肪酸。该化合物具有一个 ω 末端炔基,使其在点击化学应用中特别有用。 末端炔基允许用荧光或生物素标记花生四烯酸,从而促进其代谢和生物活性的分析 .
科学研究应用
花生四烯酸炔在科学研究中有多种应用:
化学: 用于点击化学来标记和追踪分子。
生物学: 促进脂质代谢和信号通路的研究。
医学: 有助于炎症过程的调查和抗炎药物的开发。
作用机制
花生四烯酸炔通过其掺入细胞膜和随后的代谢发挥作用。一旦进入细胞,它就会被酰基辅酶 A 合成酶激活,生成花生四烯酸辅酶 A,然后通过溶血磷脂酰基辅酶 A 酰基转移酶掺入磷脂。 这种掺入使该化合物能够参与各种信号通路,包括那些涉及环氧合酶和脂氧合酶的通路 .
类似化合物:
- 亚油酸炔
- 二十碳五烯酸炔
- 二十二碳六烯酸炔
比较: 花生四烯酸炔因其特有的 ω 末端炔基而独一无二,这使得它能够在生物系统中进行精确的标记和追踪。 与其他类似化合物相比,它的氧化率较低,可用于更有效地研究多不饱和脂肪酸的代谢 .
生化分析
Biochemical Properties
Arachidonic Acid Alkyne plays a significant role in biochemical reactions, particularly in the metabolism of polyunsaturated fatty acids. It interacts with several enzymes, including cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes. These interactions lead to the formation of various eicosanoids, which are bioactive lipids involved in inflammation, blood clotting, and vasodilation . The alkyne group in Arachidonic Acid Alkyne allows it to be tagged with fluorescent or biotinylated labels, facilitating the study of its metabolic pathways and interactions with other biomolecules .
Cellular Effects
Arachidonic Acid Alkyne influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the production of eicosanoids, which play crucial roles in inflammatory responses and other cellular functions . In particular, Arachidonic Acid Alkyne can modulate the activity of enzymes such as cyclooxygenases and lipoxygenases, leading to changes in the levels of prostaglandins, leukotrienes, and other eicosanoids . These changes can impact cell signaling pathways and gene expression, ultimately influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Arachidonic Acid Alkyne involves its incorporation into cellular membranes and subsequent metabolism by enzymes such as cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes . The alkyne group allows for the tagging of Arachidonic Acid Alkyne with various labels, enabling the study of its interactions with other biomolecules. These interactions can lead to the activation or inhibition of specific enzymes, resulting in changes in gene expression and cellular function . Additionally, Arachidonic Acid Alkyne can be used to study the binding interactions of arachidonic acid and its metabolites with various receptors and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Arachidonic Acid Alkyne can change over time due to its stability and degradation. Studies have shown that Arachidonic Acid Alkyne is relatively stable under certain conditions, but its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions . Long-term studies have demonstrated that Arachidonic Acid Alkyne can influence cellular processes such as mitochondrial function, oxidative stress, and cell death . These effects can be observed in both in vitro and in vivo studies, providing valuable insights into the temporal dynamics of Arachidonic Acid Alkyne’s actions .
Dosage Effects in Animal Models
The effects of Arachidonic Acid Alkyne in animal models can vary with different dosages. Studies have shown that low doses of Arachidonic Acid Alkyne can have protective effects on cellular function, while higher doses may lead to toxic or adverse effects . For example, in diabetic myocardial ischemia models, Arachidonic Acid Alkyne has been shown to enhance mitochondrial function and reduce oxidative stress at lower doses, while higher doses may exacerbate cellular damage . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing potential toxicity .
Metabolic Pathways
Arachidonic Acid Alkyne is involved in several metabolic pathways, including those mediated by cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes . These pathways lead to the production of various eicosanoids, such as prostaglandins, leukotrienes, and epoxyeicosatrienoic acids, which play critical roles in inflammation, cardiovascular function, and other physiological processes . The alkyne group in Arachidonic Acid Alkyne allows for the tagging and tracking of these metabolites, providing valuable insights into the metabolic flux and interactions of arachidonic acid and its derivatives .
Transport and Distribution
Within cells and tissues, Arachidonic Acid Alkyne is transported and distributed through interactions with specific transporters and binding proteins . The alkyne group facilitates the tagging of Arachidonic Acid Alkyne, enabling the study of its localization and accumulation in various cellular compartments . These studies have shown that Arachidonic Acid Alkyne can be incorporated into cellular membranes and distributed to different organelles, influencing its activity and function .
Subcellular Localization
The subcellular localization of Arachidonic Acid Alkyne is influenced by its interactions with specific targeting signals and post-translational modifications . Studies have shown that Arachidonic Acid Alkyne can be localized to various cellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . These localizations can affect its activity and function, as well as its interactions with other biomolecules . The ability to tag Arachidonic Acid Alkyne with fluorescent or biotinylated labels allows for the detailed study of its subcellular distribution and the mechanisms underlying its localization .
准备方法
合成路线和反应条件: 该过程通常涉及使用氨中的强碱,例如氨基钠 (NaNH₂/NH₃) 来促进炔基的形成 .
工业生产方法: 花生四烯酸炔的工业生产涉及使用与实验室环境中类似的方法对该化合物进行大规模合成,但已针对更高产率和纯度进行了优化。 该过程包括使用高纯度脂质标准品和受控的反应条件,以确保一致性和质量 .
化学反应分析
反应类型: 花生四烯酸炔会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成各种二十烷酸类,它们是生物活性分子。
还原: 还原反应可以将炔基转化为其他官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和臭氧 (O₃)。
还原: 可以使用还原剂,例如在碳载钯 (Pd/C) 存在下氢气 (H₂) 。
主要产物:
氧化: 二十烷酸类,例如前列腺素和白三烯。
还原: 炔基的各种还原形式。
取代: 花生四烯酸的标记衍生物.
相似化合物的比较
- Linoleic Acid Alkyne
- Eicosapentaenoic Acid Alkyne
- Docosahexaenoic Acid Alkyne
Comparison: Arachidonic Acid Alkyne is unique due to its specific omega-terminal alkyne group, which allows for precise tagging and tracking in biological systems. Compared to other similar compounds, it has a lower rate of oxidation and can be used to study the metabolism of polyunsaturated fatty acids more effectively .
属性
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-19-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,6-7,9-10,12-13,15-16H,3-5,8,11,14,17-19H2,(H,21,22)/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSYXKMUESYRSH-DOFZRALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)
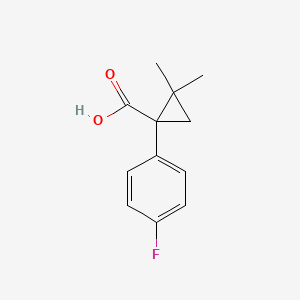
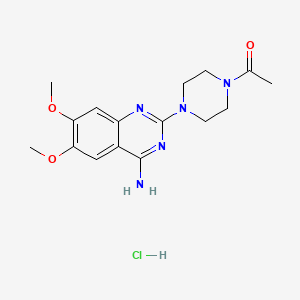

![(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid](/img/new.no-structure.jpg)
![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)
![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)

